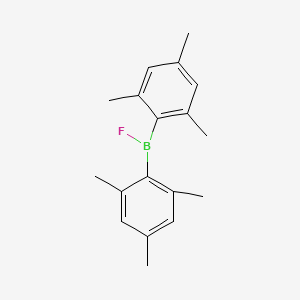

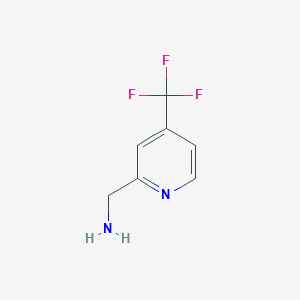

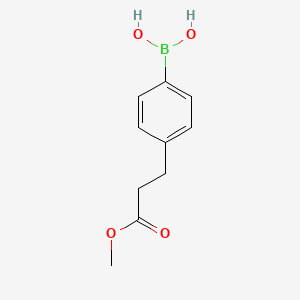

![molecular formula C39H61N11O12S2 B1587677 [Thr<sup>4</sup>,Gly<sup>7</sup>]OT CAS No. 60786-59-6](/img/structure/B1587677.png)

[Thr4,Gly7]OT

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

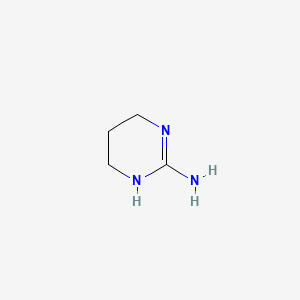

[Thr4,Gly7]OT,也称为[Thr4,Gly7]-催产素,是一种催产素的合成类似物。催产素是一种神经肽激素,在社会结合、生殖和分娩中起着至关重要的作用。 [Thr4,Gly7]OT 被专门设计为催产素受体激动剂,这意味着它与体内的催产素受体结合并激活它们 .

科学研究应用

[Thr4,Gly7]OT 具有广泛的科学研究应用:

化学: 用作研究肽合成和修饰技术的一种模型化合物。

生物学: 研究其在调节社会行为和神经元活动中的作用。

医学: 探索其在自闭症、焦虑症和社会性疾病等疾病中的潜在治疗应用。

工业: 用于开发针对催产素受体的新药 .

作用机制

[Thr4,Gly7]OT 通过与催产素受体结合发挥作用,催产素受体是 G 蛋白偶联受体 (GPCR)。结合后,它会激活细胞内信号通路,包括磷酸肌醇通路和环磷酸腺苷 (cAMP) 通路。 这会导致各种生理反应,例如增加神经元兴奋性和调节社会行为 .

生化分析

Biochemical Properties

[Thr4,Gly7]OT interacts with oxytocin receptors (OTRs), which are part of the G protein-coupled receptor (GPCR) family. These receptors are widely distributed in the brain and peripheral tissues. The binding of [Thr4,Gly7]OT to OTRs triggers a cascade of intracellular events, including the activation of G proteins and subsequent signaling pathways. This compound has a high affinity for OTRs, particularly in rodents, where it exhibits excellent selectivity . The interaction between [Thr4,Gly7]OT and OTRs involves specific binding sites on the receptor, leading to conformational changes that activate downstream signaling molecules such as phospholipase C (PLC) and protein kinase C (PKC) .

Cellular Effects

[Thr4,Gly7]OT exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways, gene expression, and cellular metabolism. The activation of OTRs by [Thr4,Gly7]OT leads to the release of intracellular calcium ions, which play a pivotal role in neurotransmitter release and synaptic plasticity . Additionally, [Thr4,Gly7]OT modulates the activity of transcription factors, resulting in changes in gene expression that affect cell function and behavior . In glial cells, [Thr4,Gly7]OT has been shown to regulate the release of neurotrophic factors, which support neuronal survival and growth .

Molecular Mechanism

The molecular mechanism of action of [Thr4,Gly7]OT involves its binding to OTRs and the subsequent activation of G protein-mediated signaling pathways. Upon binding to the receptor, [Thr4,Gly7]OT induces a conformational change that facilitates the coupling of the receptor to G proteins. This interaction activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG) . IP3 stimulates the release of calcium ions from intracellular stores, while DAG activates PKC. These signaling molecules orchestrate various cellular responses, including changes in gene expression, enzyme activity, and ion channel function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [Thr4,Gly7]OT have been studied over different time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that [Thr4,Gly7]OT is relatively stable under physiological conditions, with a half-life that allows for sustained biological activity . Over time, the compound undergoes gradual degradation, which can be monitored using biochemical assays. Long-term exposure to [Thr4,Gly7]OT has been associated with sustained activation of OTRs and prolonged changes in cellular function, including alterations in synaptic plasticity and gene expression .

Dosage Effects in Animal Models

The effects of [Thr4,Gly7]OT vary with different dosages in animal models. At low doses, [Thr4,Gly7]OT has been shown to enhance social bonding and reduce anxiety-like behaviors in rodents . At higher doses, the compound can induce adverse effects, such as hyperactivity and disruptions in normal physiological processes . The threshold for these effects varies depending on the species and the specific experimental conditions. Toxicity studies have indicated that [Thr4,Gly7]OT is generally well-tolerated at therapeutic doses, but caution is warranted at higher concentrations .

Metabolic Pathways

[Thr4,Gly7]OT is involved in various metabolic pathways, primarily through its interaction with OTRs and the subsequent activation of intracellular signaling cascades. The compound influences metabolic flux by modulating the activity of key enzymes and cofactors involved in cellular metabolism . For example, the activation of PKC by [Thr4,Gly7]OT can lead to changes in glucose uptake and utilization, as well as alterations in lipid metabolism . These effects are mediated through the regulation of gene expression and enzyme activity, which collectively impact metabolic homeostasis .

Transport and Distribution

The transport and distribution of [Thr4,Gly7]OT within cells and tissues are mediated by specific transporters and binding proteins. Once administered, [Thr4,Gly7]OT is rapidly taken up by target cells, where it binds to OTRs on the cell surface . The compound is then internalized through receptor-mediated endocytosis and distributed to various intracellular compartments . The localization and accumulation of [Thr4,Gly7]OT within cells are influenced by factors such as receptor density, cellular metabolism, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of [Thr4,Gly7]OT is critical for its activity and function. After binding to OTRs, [Thr4,Gly7]OT is internalized and trafficked to specific intracellular compartments, including endosomes and lysosomes . This process is regulated by targeting signals and post-translational modifications that direct the compound to its appropriate subcellular destinations . The localization of [Thr4,Gly7]OT within these compartments allows for the precise regulation of its activity and ensures that its effects are spatially and temporally coordinated .

准备方法

合成路线和反应条件

[Thr4,Gly7]OT 的合成涉及固相肽合成 (SPPS),这是一种生产肽的常用方法。该过程通常从将第一个氨基酸连接到固体树脂载体开始。然后使用偶联试剂(如 N,N'-二异丙基碳二酰胺 (DIC) 和 1-羟基苯并三唑 (HOBt))依次添加后续的氨基酸。 通过重复去保护和偶联循环来延长肽链,直到获得所需的序列 .

工业生产方法

[Thr4,Gly7]OT 的工业生产遵循与实验室合成类似的原理,但规模更大。自动化肽合成仪通常用于简化流程并确保一致性。 合成后,将肽从树脂上裂解,使用高效液相色谱 (HPLC) 纯化,然后冷冻干燥以获得最终产物 .

化学反应分析

反应类型

[Thr4,Gly7]OT 经历各种化学反应,包括:

氧化: 肽中的半胱氨酸残基可以通过氧化形成二硫键。

还原: 可以使用二硫苏糖醇 (DTT) 等还原剂将二硫键还原回游离硫醇基团。

常用试剂和条件

氧化: 过氧化氢或空气氧化可用于形成二硫键。

还原: 二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP) 是常见的还原剂。

主要形成的产物

相似化合物的比较

类似化合物

催产素: 具有类似受体结合特性的天然激素。

加压素: 另一种神经肽,具有结构相似性,但受体特异性不同。

[Thr4,Gly7]-加压素: 加压素的合成类似物,在位置 4 和 7 处进行了修饰.

独特性

[Thr4,Gly7]OT 由于其对催产素受体的高选择性和亲和力而独一无二,使其成为研究催产素相关生理过程的宝贵工具。 它能够以最少的脱靶效应激活特定信号通路,使其区别于其他类似化合物 .

属性

IUPAC Name |

(2S)-N-[(2R)-1-[[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylidenepropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H61N11O12S2/c1-6-19(4)31(49-37(60)25(46-33(56)23(40)16-63)12-21-7-9-22(52)10-8-21)38(61)50-32(20(5)51)39(62)47-26(13-28(41)53)36(59)48-27(17-64)35(58)44-15-30(55)45-24(11-18(2)3)34(57)43-14-29(42)54/h7-10,16,18-20,23-27,31-32,51-52,64H,6,11-15,17,40H2,1-5H3,(H2,41,53)(H2,42,54)(H,43,57)(H,44,58)(H,45,55)(H,46,56)(H,47,62)(H,48,59)(H,49,60)(H,50,61)/t19-,20+,23-,24-,25-,26-,27-,31-,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRRTEZQOSELMP-IKNHWLCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H61N11O12S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

940.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60786-59-6 |

Source

|

| Record name | Oxytocin, thr(4)-gly(7)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060786596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。